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Compound of Interest

Compound Name: AL 8810 isopropyl ester

Cat. No.: B15570505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prostaglandin F2α (FP) receptor

antagonist, AL-8810, with other relevant compounds. The data presented is intended to assist

researchers in the quantitative analysis of FP receptor blockade and to provide detailed

experimental protocols for reproducing and expanding upon these findings.

Introduction
The prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor, is a key therapeutic

target for various conditions, including glaucoma, where its activation reduces intraocular

pressure. AL-8810 is a well-characterized, selective antagonist of the FP receptor and serves

as a valuable pharmacological tool for studying FP receptor-mediated processes. This guide

offers a quantitative comparison of AL-8810's binding affinity and functional antagonism with

other known FP receptor modulators.

Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional antagonist potencies

(pA2) of AL-8810 and other selected FP receptor antagonists. These values have been

compiled from various in vitro studies.

Table 1: Binding Affinity (Ki) of FP Receptor Antagonists
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Compound
Cell Line /
Tissue

Ki (nM)
Antagonist
Type

Reference(s)

AL-8810 Mouse 3T3 cells 200 ± 60 Competitive [1]

Rat A7r5 cells 400 ± 100 Competitive [1]

Human ciliary

body (cloned)
1000 - 2000 Competitive [2]

Human

Trabecular

Meshwork (h-

TM)

2600 ± 500 Competitive [3]

Human Ciliary

Muscle (h-CM)
5700 Competitive [3]

AL-3138 A7r5 cells 296 ± 17 Non-competitive [4]

Bovine corpus

luteum
312 ± 95 (IC50) Non-competitive [4][5]

AS604872 Human 35 Selective [6]

Rat 158 Selective [6]

Mouse 323 Selective [6]

Table 2: Functional Antagonist Potency (pA2) of AL-8810

Antagonist Agonist Cell Line pA2 Value
Schild
Slope

Reference(s
)

AL-8810 Fluprostenol A7r5 cells 6.68 ± 0.23 0.80 - 0.92 [7]

AL-8810 Fluprostenol 3T3 cells 6.34 ± 0.09 0.80 - 0.92 [7]

Experimental Protocols
Radioligand Binding Assay for Ki Determination
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This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of

a test compound (e.g., AL-8810) for the FP receptor.

Materials:

Cell membranes expressing the FP receptor (e.g., from transfected HEK293 cells, or native

tissues like bovine corpus luteum).

Radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).

Unlabeled test compound (antagonist).

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (e.g., Whatman GF/C).

Scintillation cocktail.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a membrane

fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

Determine protein concentration using a standard method (e.g., Bradford assay).

Assay Setup: In a 96-well plate, set up the following in triplicate:

Total Binding: Membranes, radiolabeled agonist, and binding buffer.

Non-specific Binding: Membranes, radiolabeled agonist, and a high concentration of an

unlabeled FP receptor agonist (e.g., 10 µM PGF2α).

Competitive Binding: Membranes, radiolabeled agonist, and varying concentrations of the

test compound.
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Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined

time to reach equilibrium (e.g., 60-120 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Functional Antagonism
This protocol outlines a method to assess the functional antagonism of a test compound by

measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells

expressing the FP receptor, often utilizing a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

Cells stably or transiently expressing the FP receptor (e.g., HEK293 or CHO cells).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

FP receptor agonist (e.g., PGF2α, Fluprostenol).
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Test compound (antagonist).

96- or 384-well black-walled, clear-bottom plates.

FLIPR or a similar fluorescence plate reader with liquid handling capabilities.

Procedure:

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a

confluent monolayer overnight.

Dye Loading:

Prepare a loading buffer containing the calcium-sensitive dye. An anion-exchange pump

inhibitor like probenecid is often included to prevent dye leakage.

Remove the culture medium from the cells and add the dye-loading buffer.

Incubate the plate at 37°C for approximately 60 minutes to allow the dye to enter the cells

and be de-esterified.

Antagonist Incubation:

Wash the cells with assay buffer to remove excess dye.

Add varying concentrations of the test compound (antagonist) to the wells and incubate for

a specific period (e.g., 15-30 minutes) at room temperature.

Agonist Stimulation and Measurement:

Place the plate in the FLIPR instrument.

Establish a baseline fluorescence reading.

The instrument's liquid handler adds a fixed concentration of the FP receptor agonist

(typically the EC80 concentration) to all wells simultaneously.
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Immediately record the change in fluorescence intensity over time. The increase in

fluorescence corresponds to the rise in intracellular calcium.

Data Analysis:

The peak fluorescence response in each well is measured.

Plot the agonist response against the logarithm of the antagonist concentration.

Determine the IC50 value of the antagonist.

For competitive antagonists, a Schild analysis can be performed by generating agonist

dose-response curves in the presence of different fixed concentrations of the antagonist.

The pA2 value can then be determined from a Schild plot.[7]

Visualizations
FP Receptor Signaling Pathway
The primary signaling pathway for the FP receptor involves the activation of the Gq alpha

subunit of the heterotrimeric G protein. This initiates a cascade leading to an increase in

intracellular calcium.
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Caption: FP Receptor Gq signaling pathway.

Experimental Workflow: Competitive Radioligand
Binding Assay
This diagram illustrates the key steps involved in determining the Ki of an antagonist using a

competitive radioligand binding assay.
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Caption: Radioligand binding assay workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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